9-HEPE

概要

説明

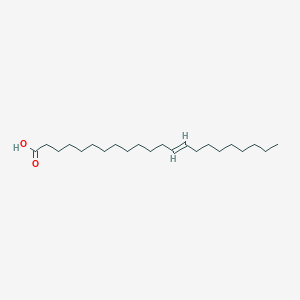

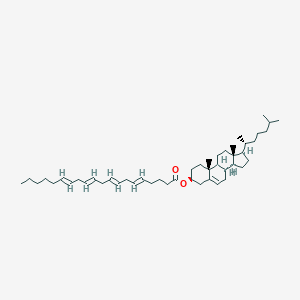

9-HEPE is a polyunsaturated fatty acid derivative. It is a hydroxylated form of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-HEPE typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various methods, including enzymatic hydroxylation using specific enzymes like lipoxygenases or chemical hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing hydroxylated fatty acids. Alternatively, chemical synthesis methods can be scaled up for industrial production, ensuring the availability of the compound for research and commercial applications.

化学反応の分析

Types of Reactions: 9-HEPE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; alkyl halides for etherification.

Major Products:

Oxidation: Formation of 9-keto-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid.

Reduction: Formation of 9-hydroxy-eicosapentanoic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

科学的研究の応用

9-HEPE has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

Industry: Potential use in the development of nutraceuticals and functional foods.

作用機序

The biological effects of 9-HEPE are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence the production of signaling molecules such as eicosanoids. These interactions can lead to anti-inflammatory effects and other beneficial biological activities.

類似化合物との比較

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-docosahexaenoic acid

- 9-hydroxy-5Z,8Z,11Z,14Z,17Z-arachidonic acid

Comparison: 9-HEPE is unique due to its specific hydroxylation pattern and the presence of multiple double bonds in the Z and E configurations

特性

IUPAC Name |

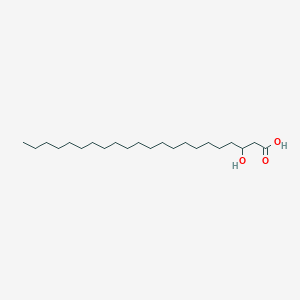

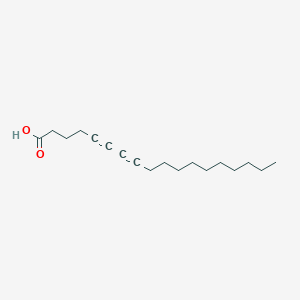

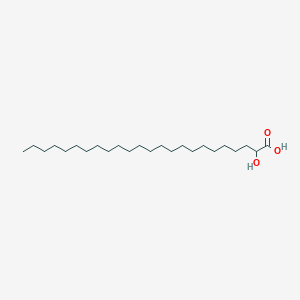

(5Z,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-IMCWFPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345746 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286390-03-2 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-HEPE exert its biological effects?

A: this compound, along with other hydroxylated metabolites of EPA (HEPEs), functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) []. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. While specific downstream effects of this compound binding to PPARs require further investigation, studies indicate its potential to modulate gene expression and influence processes like adipogenesis and glucose uptake [].

Q2: Does the route of administration of omega-3 fatty acids influence this compound levels?

A: Yes, the formulation of omega-3 fatty acid supplements can influence the production of metabolites like this compound. A study comparing a micellar formulation of fish oil with standard and enteric-coated softgels found significant differences in the levels of several omega-3 metabolites, including this compound []. Specifically, this compound levels were significantly higher following the administration of standard softgels compared to the enteric-coated formulation []. This highlights the impact of formulation on the bioavailability and metabolism of omega-3 fatty acids and their metabolites.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H32O3, and its molecular weight is 320.47 g/mol.

Q4: What is known about the stability of this compound?

A: While specific studies on this compound stability are limited within the provided research, it's important to note that polyunsaturated fatty acids, including EPA and its metabolites, are generally susceptible to oxidation []. This susceptibility necessitates careful handling and storage of this compound and emphasizes the need for further research into stabilizing its formulation for potential therapeutic applications.

Q5: What analytical techniques are used to measure this compound levels?

A: Researchers utilize highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify this compound levels in biological samples, including plasma and tissue [, ]. LC-MS enables the separation and detection of different metabolites based on their mass-to-charge ratio, allowing for precise measurements even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)